D-グルノ-1,4-ラクトン

概要

説明

D-グルノ-1,4-ラクトンは、多くの生物におけるL-アスコルビン酸(ビタミンC)の生合成に重要な役割を果たすヘキサン酸ラクトンです。 これは、炭水化物ベースのラクトンであり、動物におけるビタミンCの合成において特に重要な役割を果たすさまざまな生化学的経路に関与していることが知られています .

科学的研究の応用

D-Gulono-1,4-lactone has a wide range of applications in scientific research:

作用機序

D-グルノ-1,4-ラクトンは、主にL-アスコルビン酸への変換によってその効果を発揮します。 酵素L-グルノ-1,4-ラクトンオキシダーゼは、この変換を触媒し、ラクトンの酸化を介してレドックス活性のあるL-アスコルビン酸を形成します . このプロセスは、ビタミンCの抗酸化特性とさまざまな生化学的経路における役割を維持するために不可欠です .

類似の化合物:

D-グルコン酸-1,4-ラクトン: 同様の特性を持つ別の炭水化物ベースのラクトン.

L-ガラクトノ-1,4-ラクトン: 植物におけるビタミンCの生合成に関与しています.

D-グルクロン酸: さまざまな生化学的経路で使用される関連化合物.

ユニークさ: D-グルノ-1,4-ラクトンは、動物におけるL-アスコルビン酸の生合成における特定の役割のためにユニークです。 他の類似の化合物とは異なり、これはビタミンC合成の最終段階に直接関与しており、抗酸化防御と全体的な健康を維持するための重要な成分となっています .

生化学分析

Biochemical Properties

D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Cellular Effects

In cellular processes, D-Gulono-1,4-lactone plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .

Molecular Mechanism

The molecular mechanism of D-Gulono-1,4-lactone involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of D-Gulono-1,4-lactone, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .

Metabolic Pathways

D-Gulono-1,4-lactone is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .

準備方法

合成経路と反応条件: D-グルノ-1,4-ラクトンは、いくつかの方法によって合成できます。

選択的アノマー酸化: この方法は、保護されていないアルドースを臭素で酸化し、ラクトンの生成をもたらします。

アルジトールおよびアルドースの脱水素化: このプロセスは、水素受容体存在下で遷移金属錯体によって触媒されます.

酸化プロトコル: 遊離アノマーヒドロキシル基を持つ保護されたアルドースは、クロム(VI)試薬またはDMSOベースの酸化系を使用してアルドノラクトンに変換できます.

工業的生産方法: D-グルノ-1,4-ラクトンの工業的生産には、Pd / C、Au / C、またはBi-Pd / Cの組み合わせなどの不均一触媒上で、保護されていないアルドースの好気的酸化がしばしば関与します .

反応の種類:

酸化: D-グルノ-1,4-ラクトンは、酸化されてL-アスコルビン酸を形成します。

還元: この化合物は、2,6-ジブロモ-2,6-ジデオキシ-D-アルジトールなどのさまざまな誘導体を形成するために還元できます.

一般的な試薬と条件:

主要な製品:

L-アスコルビン酸: D-グルノ-1,4-ラクトンの酸化の主要な産物.

2,6-ジブロモ-2,6-ジデオキシ-D-アルジトール: 還元によって生成される産物.

4. 科学研究への応用

D-グルノ-1,4-ラクトンは、科学研究で幅広い用途があります。

類似化合物との比較

D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.

L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.

D-Glucuronic acid: A related compound used in various biochemical pathways.

Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .

生物活性

D-Gulono-1,4-lactone is a significant compound in the biosynthesis of L-ascorbic acid (vitamin C), particularly in plants and certain microorganisms. This article explores its biological activity, mechanisms of action, and implications in various biological processes.

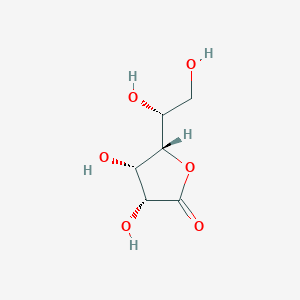

D-Gulono-1,4-lactone is a six-carbon lactone with the chemical formula and is structurally related to other aldonolactones. Its structure allows it to participate in biochemical pathways that lead to the synthesis of vitamin C. The compound can be synthesized from D-glucose through enzymatic oxidation processes.

Role in Ascorbic Acid Biosynthesis

D-Gulono-1,4-lactone serves as a precursor in the biosynthetic pathways leading to L-ascorbic acid. In plants, it is converted into ascorbic acid via several enzymatic reactions:

- L-Gulono-1,4-lactone oxidase (GulLO) : This enzyme catalyzes the oxidation of D-gulono-1,4-lactone to L-ascorbic acid. It has been characterized in various species, including Arabidopsis thaliana and other plants.

- Enzymatic Pathways : The conversion involves multiple steps and different enzymes, including L-galactono-1,4-lactone dehydrogenase (GLDH), which is crucial for the final step of ascorbate synthesis.

Table 1: Key Enzymes Involved in Ascorbic Acid Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| GulLO | Oxidizes D-Gulono-1,4-lactone to ascorbate | Arabidopsis thaliana |

| GLDH | Converts L-galactono-1,4-lactone to ascorbate | Various plants |

| D-Galacturonate reductase | Converts D-galacturonate to ascorbate | Strawberry |

Biological Activity and Health Implications

Antioxidant Properties : D-Gulono-1,4-lactone has been shown to exhibit antioxidant properties by contributing to the synthesis of vitamin C. As an antioxidant, vitamin C plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals.

Wound Healing : Research indicates that adequate levels of vitamin C are essential for collagen synthesis and wound healing processes. Studies have demonstrated that supplementation with D-gulono-1,4-lactone can enhance wound healing in various animal models by promoting collagen deposition and reducing inflammation .

Case Studies

- Plant Studies : A study involving Phaseolus vulgaris (kidney beans) demonstrated that when fed with L-gulono-1,4-lactone, these plants could effectively convert it into ascorbic acid. This finding highlights the compound's importance in plant metabolism and its potential applications in agriculture to enhance vitamin C content .

- Animal Models : In a controlled experiment with rats, administration of D-gulono-1,4-lactone resulted in increased serum levels of vitamin C. This suggests that dietary intake of this lactone can influence vitamin C status in mammals .

The enzymatic conversion of D-gulono-1,4-lactone involves complex biochemical pathways where it acts as a substrate for specific oxidases. The activity of these enzymes is influenced by various factors such as pH, temperature, and the presence of cofactors like flavin adenine dinucleotide (FAD).

特性

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?

A1: D-Gulono-1,4-lactone possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].

Q2: Are there any specific examples of how D-Gulono-1,4-lactone has been utilized for synthesizing biologically relevant molecules?

A2: Yes, several research articles showcase the application of D-Gulono-1,4-lactone in preparing biologically relevant molecules. For instance:

- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed D-Gulono-1,4-lactone as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].

- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a D-Gulono-1,4-lactone-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.

- Novel Boron Neutron Capture Candidates: D-Gulono-1,4-lactone reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].

- Aldopentono-1,4-thiolactones: D-Gulono-1,4-lactone serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.

Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has D-Gulono-1,4-lactone been explored in this context?

A3: While D-Gulono-1,4-lactone itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.

Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of D-Gulono-1,4-lactone in their synthesis?

A4: D-Gulono-1,4-lactone serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of D-Gulono-1,4-lactone in accessing valuable amino sugar derivatives.

Q5: Beyond specific synthetic applications, what other research areas involve D-Gulono-1,4-lactone?

A5: D-Gulono-1,4-lactone's utility extends to:

- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using D-Gulono-1,4-lactone as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.

- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from D-Gulono-1,4-lactone [, ], showcasing its potential in developing novel synthetic strategies.

Q6: Is there any information available on the physicochemical properties of D-Gulono-1,4-lactone?

A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of D-Gulono-1,4-lactone and its derivatives can be gleaned. For instance:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。